molecular formula C13H14Cl2N4 B11737898 3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B11737898
M. Wt: 297.18 g/mol
InChI Key: DWGJKFYZDBAFIJ-UHFFFAOYSA-N
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Description

Chemical Name: (2Z)-3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile Molecular Formula: C₁₃H₁₄Cl₂N₄ Molecular Weight: 297.18 g/mol CAS Number: 1164541-77-8 Purity: 95% (as reported by SynQuest Labs, Inc.) Key Features:

  • Contains a piperazine ring substituted with a 3,4-dichlorophenyl group.
  • Features a prop-2-enenitrile backbone with an amino group at the β-position.
  • Exhibits a conjugated system (C=C and C≡N bonds), which may influence electronic properties and reactivity.

Properties

Molecular Formula

C13H14Cl2N4

Molecular Weight

297.18 g/mol

IUPAC Name

3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile

InChI

InChI=1S/C13H14Cl2N4/c14-11-2-1-10(9-12(11)15)18-5-7-19(8-6-18)13(17)3-4-16/h1-3,9H,5-8,17H2

InChI Key

DWGJKFYZDBAFIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=CC#N)N

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine Precursors

In a typical procedure, 1-(3,4-dichlorophenyl)piperazine is reacted with 3-bromopropionitrile in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is catalyzed by potassium carbonate, achieving a yield of 68%. The mechanism proceeds via an SN2 pathway, with the piperazine nitrogen attacking the electrophilic carbon of the bromopropionitrile.

Optimization Insights:

  • Solvent Effects: Replacing DMF with acetonitrile reduces side-product formation but lowers yield to 52%.

  • Catalyst Screening: Sodium hydride enhances reaction rate (completion in 8 hours) but requires anhydrous conditions.

Condensation Reactions for Enenitrile Formation

The enenitrile moiety is introduced via Knoevenagel condensation, a widely adopted method for α,β-unsaturated nitriles.

Knoevenagel Protocol

A mixture of 4-(3,4-dichlorophenyl)piperazine-1-carbaldehyde and malononitrile undergoes condensation in ethanol under reflux. The reaction is catalyzed by piperidine (5 mol%), yielding the target compound in 74% purity after recrystallization.

Key Parameters:

ParameterOptimal ValueEffect of Deviation
Temperature78°C<70°C: Incomplete reaction
Catalyst Loading5 mol%>10 mol%: Side-product formation
Reaction Time6 hours>8 hours: Degradation observed

Mechanistic Pathway:

  • Base-catalyzed deprotonation of malononitrile.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the conjugated nitrile.

Transition Metal-Catalyzed Coupling Methods

Recent advances employ palladium-catalyzed cross-coupling to assemble the aromatic and heterocyclic components.

Suzuki-Miyaura Coupling

A patented route (WO2016196840A1) utilizes a Suzuki reaction between 4-bromo-3,4-dichlorophenylpiperazine and a boronic ester-functionalized enenitrile precursor. Conditions include:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Yield: 82% after column chromatography.

Advantages:

  • Enables late-stage functionalization.

  • Tolerates electron-withdrawing groups on the aryl ring.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A comparative study demonstrated:

MethodTimeYieldPurity (HPLC)
Conventional Heating6h74%95%
Microwave (150W)45min81%98%

Reaction parameters:

  • Ethanol solvent

  • 100°C internal temperature

  • 1.5 equiv. malononitrile.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted piperazine derivatives.

  • HPLC: C18 column, acetonitrile/water (65:35), flow rate 1 mL/min, retention time 8.2 min.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.18 (d, J = 2.0 Hz, 1H, Ar-H), 6.90 (s, 1H, CH=), 3.45–3.30 (m, 8H, piperazine-H), 2.10 (s, 2H, NH₂).

  • IR (KBr): 2210 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

MethodYield RangePurityScalabilityCost Efficiency
Nucleophilic Alkylation60–68%90–95%ModerateHigh
Knoevenagel Condensation70–74%95–98%HighModerate
Suzuki Coupling78–82%98%LowLow
Microwave-Assisted80–85%98–99%HighHigh

Trade-offs:

  • Nucleophilic Alkylation: Cost-effective but limited by regioselectivity.

  • Microwave Synthesis: Superior efficiency but requires specialized equipment.

Industrial-Scale Production Considerations

Solvent Recycling

Ethanol recovery systems reduce production costs by 23% in continuous flow setups.

Waste Management

  • By-products: Bromide salts from alkylation routes necessitate ion-exchange treatment.

  • Catalyst Recovery: Palladium retrieval via filtration membranes achieves 92% reuse.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated C–N coupling using Ru(bpy)₃²⁺ reduces reaction time to 2 hours with 76% yield under ambient conditions.

Continuous Flow Systems

Microreactor technology enhances heat transfer, achieving 88% yield at 120°C with residence time of 5 minutes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

Scientific Research Applications

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Aryl Substituents

The following compounds share the 4-(3,4-dichlorophenyl)piperazine core but differ in substituents and backbone structures:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Yield (%) Melting Point (°C)
3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile C₁₃H₁₄Cl₂N₄ 297.18 Prop-2-enenitrile backbone, amino group N/A N/A
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) C₂₂H₂₁Cl₂N₅O₃S 522.41 Pyridine-sulfonamide, phenylcarbamoyl group 80 177–180
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) C₂₂H₂₀Cl₃N₅O₃S 556.85 4-Chlorophenylcarbamoyl, pyridine-sulfonamide 65 164–168
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (22) C₂₄H₂₅ClN₄O₃S 484.99 2,5-Dimethylphenylpiperazine, sulfonamide N/A N/A

Key Observations :

  • Substituent Effects : The presence of sulfonamide and carbamoyl groups in analogues 20–21 increases molecular weight (522–556 g/mol vs. 297 g/mol for the target) and introduces hydrogen-bonding motifs.

Thiazole-Containing Analogues

A structurally distinct analogue with a thiazole ring and benzodioxole group is highlighted below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features XLogP3 Hydrogen Bond Donors/Acceptors
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile C₁₉H₁₁Cl₂N₃O₂S 416.30 Thiazole ring, benzodioxole group 5.7 1 donor, 6 acceptors

Key Comparisons :

  • Lipophilicity : The thiazole-containing compound exhibits higher lipophilicity (XLogP3 = 5.7) compared to the target compound (estimated XLogP3 ~3–4), which may influence membrane permeability.

Physicochemical and Spectral Data Comparison

Table: Spectral Characteristics of Selected Analogues
Compound IR Absorption Peaks (cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound NH (3300–3400), C≡N (~2200), C=C (~1600) Data not provided
Compound 20 NH (~3300), C=O (~1700), SO₂ (~1350, ~1150) CH2 (2.7–3.1), aromatic protons (6.8–7.4), NH (10.2)
Compound 21 NH (~3300), C=O (~1700), SO₂ (~1350, ~1150) CH2 (2.8–3.2), aromatic protons (6.7–7.3), NH (10.4)
Thiazole Analogue NH (~3350), C≡N (~2200), C-O-C (~1250) Benzodioxole protons (6.7–6.9), thiazole protons (7.8–8.1), NH (9.8)

Insights :

  • The target compound’s IR spectrum suggests strong NH and nitrile absorption, while sulfonamide-containing analogues show additional SO₂ and C=O peaks .
  • NMR signals for aromatic protons in all compounds align with electron-withdrawing substituents (e.g., Cl, NO₂) causing deshielding .

Biological Activity

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is a synthetic compound notable for its diverse biological activities. The compound features a piperazine ring and a prop-2-enenitrile moiety, with the presence of two chlorine atoms on the phenyl ring enhancing its pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄Cl₂N₄, with a molecular weight of approximately 297.19 g/mol. The structure includes:

  • Amino group : Contributes to its basicity and reactivity.
  • Piperazine ring : Known for its role in various pharmacological agents.
  • Prop-2-enenitrile moiety : Imparts unique chemical properties that enhance biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antidepressant Activity : The compound has shown potential as an antidepressant by interacting with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Effects : Studies have indicated that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.
  • Neuroprotective Properties : The structural similarity to other piperazine derivatives suggests potential neuroprotective effects against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1-(4-Chlorophenyl)-piperazineContains a piperazine ring but lacks nitrile functionalityPrimarily used as an antidepressant
4-(3,4-Dichlorophenyl)-piperidineSimilar phenyl substitution but different ring structureExhibits neuroprotective properties
2-Amino-N-(4-chlorophenyl)acetamideContains an amine but lacks the piperazine ringUsed in pain management therapies

The distinct combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research indicates that this compound effectively inhibits cell growth in various cancer cell lines. For instance, in studies involving A431 vulvar epidermal carcinoma cells, significant inhibition of proliferation was observed.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced tumor growth rates compared to control groups. The mechanism appears to involve modulation of angiogenesis and apoptosis pathways.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize stoichiometry to avoid side products from competing nucleophilic substitutions.

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer :
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals corresponding to the piperazine ring (δ ~2.5–3.5 ppm) and aromatic protons from the dichlorophenyl group (δ ~6.8–7.5 ppm) .
    • ¹³C NMR : Identify nitrile carbon (δ ~115–120 ppm) and piperazine carbons (δ ~45–55 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~359 for related analogs) .
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values.

Advanced: How do structural modifications influence receptor binding affinity and selectivity?

Methodological Answer :
Structure-activity relationship (SAR) studies highlight:

  • Piperazine Substitution : The 3,4-dichlorophenyl group enhances affinity for serotonin (5-HT) and dopamine receptors due to hydrophobic interactions with transmembrane domains .
  • Nitrile Group : Stabilizes the enamine configuration, improving metabolic stability compared to ketone analogs .
  • Amino Group Positioning : The Z-configuration (cis) in enamines increases selectivity for NMDA receptors over adrenergic receptors .

Q. Experimental Design :

  • Conduct competitive binding assays (e.g., radioligand displacement) against receptor panels.
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .

Advanced: What strategies are recommended for evaluating pharmacological activity in vitro?

Q. Methodological Answer :

Receptor Profiling :

  • Screen against CNS targets (e.g., 5-HT₁A, D₂, NMDA receptors) using cell membranes expressing cloned human receptors .
  • Measure IC₅₀ values via fluorescence-based calcium mobilization assays.

Functional Assays :

  • For NMDA receptor inhibition, use patch-clamp electrophysiology on transfected HEK293 cells .
  • Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. Data Analysis :

  • Normalize responses to positive controls (e.g., ketamine for NMDA inhibition).
  • Apply Hill equations to determine efficacy (Eₘₐₓ) and potency (EC₅₀).

Advanced: How can stability and degradation pathways be studied under physiological conditions?

Q. Methodological Answer :

Forced Degradation Studies :

  • Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
  • Monitor degradation via HPLC-PDA at λ = 254 nm.

Metabolic Stability :

  • Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS.
  • Identify metabolites via high-resolution MS (e.g., Q-TOF).

Q. Key Findings :

  • The nitrile group reduces oxidative metabolism compared to ester analogs.
  • Piperazine ring N-dealkylation is a major degradation pathway .

Basic: What chromatographic methods are optimal for purity assessment?

Q. Methodological Answer :

  • HPLC Conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of acetonitrile/water (0.1% formic acid).
    • Flow Rate: 1.0 mL/min; detection at 220 nm .
  • Acceptance Criteria :
    • Purity ≥ 95% by area normalization.
    • Identify impurities (e.g., unreacted piperazine) via spiking experiments.

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